4-Bromo-N-dodecylaniline
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Overview
Description
4-Bromo-N-dodecylaniline is an organic compound characterized by the presence of a bromine atom and a dodecyl chain attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-dodecylaniline typically involves the bromination of N-dodecylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the para position of the aniline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-dodecylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline ring can undergo oxidation to form quinone derivatives, while reduction reactions can modify the dodecyl chain.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include substituted anilines, quinone derivatives, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-dodecylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Bromo-N-dodecylaniline involves its interaction with various molecular targets. The bromine atom and the dodecyl chain contribute to its reactivity and ability to interact with biological membranes and proteins. The compound can disrupt membrane integrity, inhibit enzyme activity, and interfere with cellular signaling pathways, leading to its bioactive effects.
Comparison with Similar Compounds
4-Bromoaniline: Lacks the dodecyl chain, making it less hydrophobic and less effective in membrane interactions.
N-dodecylaniline: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-N,N-dimethylaniline: Contains dimethyl groups instead of the dodecyl chain, leading to different solubility and reactivity profiles.
Uniqueness: 4-Bromo-N-dodecylaniline is unique due to the combination of the bromine atom and the long dodecyl chain, which imparts distinct chemical and biological properties. This combination enhances its ability to interact with hydrophobic environments and biological membranes, making it a valuable compound in various applications.
Properties
CAS No. |
918499-58-8 |
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Molecular Formula |
C18H30BrN |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-bromo-N-dodecylaniline |
InChI |
InChI=1S/C18H30BrN/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,20H,2-11,16H2,1H3 |
InChI Key |
MMUNTKYPTOZKMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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